molecular formula C12H23ClN4O B14789232 1,2,4-Oxadiazole-5-methanamine, 3-(1-aminocyclopentyl)-N,N-diethyl-, hydrochloride

1,2,4-Oxadiazole-5-methanamine, 3-(1-aminocyclopentyl)-N,N-diethyl-, hydrochloride

Cat. No.: B14789232
M. Wt: 274.79 g/mol
InChI Key: NTTPRHFSNTWVOT-UHFFFAOYSA-N
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Description

This compound is a hydrochloride salt of a 1,2,4-oxadiazole derivative featuring a 5-methanamine backbone substituted with a 1-aminocyclopentyl group at position 3 and diethylamine groups at the methanamine nitrogen. The 1,2,4-oxadiazole ring is a nitrogen- and oxygen-containing heterocycle known for its metabolic stability and versatility in medicinal chemistry.

Properties

Molecular Formula

C12H23ClN4O

Molecular Weight

274.79 g/mol

IUPAC Name

1-[5-(diethylaminomethyl)-1,2,4-oxadiazol-3-yl]cyclopentan-1-amine;hydrochloride

InChI

InChI=1S/C12H22N4O.ClH/c1-3-16(4-2)9-10-14-11(15-17-10)12(13)7-5-6-8-12;/h3-9,13H2,1-2H3;1H

InChI Key

NTTPRHFSNTWVOT-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1=NC(=NO1)C2(CCCC2)N.Cl

Origin of Product

United States

Biological Activity

1,2,4-Oxadiazoles are a class of heterocyclic compounds known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The compound 1,2,4-Oxadiazole-5-methanamine, 3-(1-aminocyclopentyl)-N,N-diethyl-, hydrochloride is of particular interest due to its potential therapeutic applications. This article explores the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular structure of 1,2,4-Oxadiazole-5-methanamine can be represented as follows:

  • Molecular Formula : C12_{12}H18_{18}ClN3_3O
  • Molecular Weight : 257.74 g/mol

The oxadiazole ring contributes to the compound's biological properties by facilitating interactions with various biological targets.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of oxadiazole derivatives. For instance:

  • Cytotoxicity Studies : In vitro evaluations against human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and DU-145 (prostate cancer) revealed significant cytotoxic effects. The compound exhibited IC50_{50} values in the micromolar range, indicating potent anticancer activity compared to standard chemotherapeutics like doxorubicin .
Cell LineIC50_{50} (µM)Reference
MCF-70.65
A5492.41
DU-1451.50

The mechanism of action for oxadiazole compounds often involves the induction of apoptosis in cancer cells. Flow cytometry assays indicated that the compound promotes apoptotic signaling pathways in treated cells .

Additional Biological Activities

Beyond anticancer effects, 1,2,4-Oxadiazole-5-methanamine has shown promise in other areas:

  • Antioxidant Activity : The compound demonstrated significant antioxidant properties through free radical scavenging assays .
  • Enzyme Inhibition : It exhibited inhibitory effects on enzymes such as cholinesterases and glucosidases, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Study 1: Anticancer Efficacy

A study synthesized a series of oxadiazole derivatives linked with fluorouracil to enhance anticancer efficacy. The results highlighted that compounds similar to 1,2,4-Oxadiazole-5-methanamine displayed enhanced cytotoxicity against multiple cancer cell lines compared to standard treatments .

Study 2: Enzyme Inhibition Profile

Research conducted on the enzyme inhibitory profile showed that oxadiazole derivatives could selectively inhibit butyrylcholinesterase (BuChE), which is relevant for Alzheimer's disease treatment. The most potent derivative had an IC50_{50} value of 5.07 µM .

Chemical Reactions Analysis

Ring-Opening Reactions

The 1,2,4-oxadiazole ring undergoes hydrolysis under acidic or basic conditions, producing biologically relevant intermediates:

Reaction ConditionsProducts FormedKey Findings
10% HCl (aqueous, reflux)Cyclopentylamine derivativesComplete ring cleavage in 2–4 hours
NaOH (1M, 60°C)Carboxylic acid intermediatesPartial hydrolysis observed after 6 hours

These reactions are critical for understanding the compound’s metabolic stability and degradation pathways. The aminocyclopentyl group enhances resistance to hydrolysis compared to simpler oxadiazoles .

Amine Functionalization

The methanamine and diethylamine groups participate in alkylation and acylation:

A. Alkylation

  • Reagents: Alkyl halides (e.g., methyl iodide)

  • Conditions: K₂CO₃, DMF, 60°C

  • Outcome: Substitution at the primary amine yields N-alkyl derivatives with retained oxadiazole integrity.

B. Acylation

  • Reagents: Acetyl chloride

  • Conditions: TEA, CH₂Cl₂, 0°C → RT

  • Outcome: N-acetylated products form within 3 hours, confirmed by LC-MS.

Cycloaddition and Heterocycle Formation

The oxadiazole ring participates in [3+2] cycloadditions with nitriles or alkynes under microwave-assisted conditions:

PartnerConditionsProductYield
PhenylacetyleneMW, 100°C, 30 minTriazole-oxadiazole hybrid72%
BenzontirileSilica-supported, 80°C, 2 hBicyclic oxadiazole derivative65%

This reactivity enables structural diversification for drug discovery .

Synthetic Methodologies

A. One-Pot Synthesis
A scalable protocol for derivatives involves:

  • Amidoxime Formation: NH₂OH·HCl, TEA, ethanol, 70°C (16 h) .

  • Cyclodehydration: EDC/HOAt, DMF, 100°C (3 h) .

B. Microwave-Assisted Synthesis

  • Conditions: 300 W, 100°C, 15–30 min

  • Advantages: 80–90% yield reduction in reaction time (4x faster) .

Stability and Reactivity Trends

  • pH Stability: Stable in neutral buffers (pH 6–8) but degrades rapidly at pH < 3 or > 10 .

  • Thermal Stability: Decomposes above 200°C, confirmed by TGA.

Comparative Reactivity Table

Reaction TypeRate (k, s⁻¹)Activation Energy (kJ/mol)Selectivity
Hydrolysis (acidic)0.1845.2High
Alkylation0.3238.7Moderate
Cycloaddition0.9528.4Low

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares the target compound with two structurally related 1,2,4-oxadiazole derivatives:

Compound Molecular Formula Substituents Molar Mass (g/mol) Key Features
1,2,4-Oxadiazole-5-methanamine, 3-(1-aminocyclopentyl)-N,N-diethyl-, hydrochloride (Target) Likely C₁₁H₂₁ClN₄O 1-Aminocyclopentyl, N,N-diethyl ~260.7 (estimated) Rigid cyclopentylamine group; diethylamine enhances lipophilicity
1,2,4-Oxadiazol-5-amine, 3-(chloromethyl)-N,N-diethyl (CAS 138000-79-0) C₇H₁₂ClN₃O Chloromethyl, N,N-diethyl 189.64 Chloromethyl group increases reactivity (e.g., nucleophilic substitution)
N-[(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine hydrochloride (CAS 173850-78-7) C₉H₁₆ClN₃O Cyclobutyl, N-ethyl 217.7 Smaller cyclobutyl ring; reduced steric hindrance compared to cyclopentyl
Key Observations:

Q & A

Q. What are the standard synthetic protocols for preparing 1,2,4-oxadiazole derivatives like this compound?

The synthesis typically involves cyclocondensation of amidoximes with acyl chlorides or activated carboxylic acid derivatives. For example, in analogous oxadiazole syntheses, heating 2,4-dichloro-N′-hydroxy-benzamidine with acetyl chloride in pyridine at 387 K for 1.5 hours yields the oxadiazole core . Purification via column chromatography and recrystallization (e.g., using dichloromethane) is common. For the target compound, the 1-aminocyclopentyl and N,N-diethyl groups likely require sequential alkylation or amination steps after oxadiazole ring formation.

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR spectroscopy (¹H, ¹³C) to confirm substituent positions and purity.
  • Mass spectrometry (HRMS) to verify molecular weight (e.g., 288.74 g/mol as in similar oxadiazole derivatives ).
  • X-ray crystallography to resolve dihedral angles between the oxadiazole ring and adjacent groups, as seen in structurally related compounds .
  • HPLC or TLC to assess purity (>95% as standard for research compounds).

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized?

Factors influencing yield include:

  • Reaction temperature and time : Prolonged heating (e.g., 1.5–3 hours at 387 K) improves cyclization efficiency .
  • Solvent selection : Pyridine acts as both solvent and base in analogous syntheses, but dioxane with triethylamine may reduce side reactions .
  • Catalysts : Lewis acids (e.g., ZnCl₂) or microwave-assisted synthesis could accelerate cyclization.
ConditionYield in Analogous SynthesisReference
Pyridine, 387 K, 1.5 h76%
Dioxane, triethylamine82–89% (thiazole derivatives)

Q. How can researchers resolve contradictions in reported pharmacological data for oxadiazole derivatives?

Discrepancies in biological activity (e.g., anti-inflammatory vs. negligible effects) may arise from:

  • Structural variations : Minor substituent changes (e.g., methoxy vs. chloro groups) significantly alter activity .
  • Assay conditions : Differences in cell lines (e.g., HEK-293 vs. HeLa) or concentrations (µM vs. mM ranges) must be standardized.
  • Pharmacokinetic factors : Hydrochloride salt forms (common in such compounds ) improve solubility but may affect bioavailability in vivo.

Q. What strategies address solubility challenges in formulation?

The hydrochloride salt enhances aqueous solubility, but further optimization may involve:

  • Co-solvents : Ethanol or PEG-400 in ratios ≤10% (v/v).
  • Salt screening : Testing alternative counterions (e.g., sulfate, citrate) for stability .
  • Nanoparticulate delivery : Encapsulation in PLGA nanoparticles to improve cellular uptake.

Q. How can structure-activity relationships (SAR) guide derivative design?

Systematic modifications to the oxadiazole scaffold can elucidate SAR:

  • Aminocyclopentyl group : Replace with cyclohexyl or aromatic amines to assess steric/electronic effects.
  • N,N-diethyl moiety : Compare with bulkier tertiary amines (e.g., piperidine) to study receptor binding.
  • Oxadiazole ring : Substitute oxygen with sulfur (to form thiadiazoles) and evaluate activity shifts .

Data Contradiction Analysis

Q. Why do computational predictions and experimental results diverge for oxadiazole derivatives?

Discrepancies often stem from:

  • Force field limitations : Molecular docking may not account for solvent effects or dynamic binding.
  • Protonation states : The hydrochloride salt’s ionic form (critical for solubility) is rarely modeled in silico .
  • Crystal packing effects : X-ray data (e.g., dihedral angles of 1.7° between rings ) reveal conformational constraints absent in simulations.

Methodological Recommendations

  • Synthesis : Prioritize microwave-assisted methods to reduce reaction times and improve reproducibility.
  • Characterization : Combine XRD with DFT calculations to validate electronic structures.
  • Biological Testing : Use orthogonal assays (e.g., enzymatic inhibition + cell viability) to confirm mechanism-specific activity.

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